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molecular formula C19H28N2O3 B8121862 Tert-butyl 4-[3-(propionylamino)phenyl]-1-piperidinecarboxylate

Tert-butyl 4-[3-(propionylamino)phenyl]-1-piperidinecarboxylate

Cat. No. B8121862
M. Wt: 332.4 g/mol
InChI Key: ULBJIVZLRYKWAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07067534B1

Procedure details

Propionyl chloride (5.53 g, 0.0597 mol) was added dropwise to a solution of tert-butyl 4-(3-aminophenyl)-1-piperidinecarboxylate (15.0 g, 0.0543 mol) and TEA (16.5 g, 0.163 mol) in THF (200 mL) and the mixture was stirred at room temperature for 3 h. Water (50 mL) was added to the reaction mixture, the aqueous layer was extracted with CH2Cl2 (3×100 mL), and the combined organic extracts were washed with brine (50 mL), dried over Na2SO4 and concentrated under reduced pressure. The residue was purified by chromatography on silica using hexane/EtOAc (10:1) to afford the product (18.8 g, 99%). 1H NMR (400 MHz, CDCl3) δ 7.48 (s, 1H) 7.34–7.21 (m, 3H), 6.93 (d, 1H, J=7.4 Hz), 2.77 (t, 2H, J=11.5 Hz), 2.68–2.58 (m, 1H), 2.38 (q, 2H, J=7.6 Hz), 1.87–1.67 (m, 4H), 1.67–1.54 (m, 2H), 1.48 (s, 9H), 1.25 (t, 3H, J=7.5 Hz); ESMS m/e: 333.4 (M+H)+.
Quantity
5.53 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
16.5 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Yield
99%

Identifiers

REACTION_CXSMILES
[C:1](Cl)(=[O:4])[CH2:2][CH3:3].[NH2:6][C:7]1[CH:8]=[C:9]([CH:13]2[CH2:18][CH2:17][N:16]([C:19]([O:21][C:22]([CH3:25])([CH3:24])[CH3:23])=[O:20])[CH2:15][CH2:14]2)[CH:10]=[CH:11][CH:12]=1.O>C1COCC1>[C:1]([NH:6][C:7]1[CH:8]=[C:9]([CH:13]2[CH2:14][CH2:15][N:16]([C:19]([O:21][C:22]([CH3:25])([CH3:24])[CH3:23])=[O:20])[CH2:17][CH2:18]2)[CH:10]=[CH:11][CH:12]=1)(=[O:4])[CH2:2][CH3:3]

Inputs

Step One
Name
Quantity
5.53 g
Type
reactant
Smiles
C(CC)(=O)Cl
Name
Quantity
15 g
Type
reactant
Smiles
NC=1C=C(C=CC1)C1CCN(CC1)C(=O)OC(C)(C)C
Name
TEA
Quantity
16.5 g
Type
reactant
Smiles
Name
Quantity
200 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with CH2Cl2 (3×100 mL)
WASH
Type
WASH
Details
the combined organic extracts were washed with brine (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography on silica

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(CC)(=O)NC=1C=C(C=CC1)C1CCN(CC1)C(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 18.8 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 104.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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